![molecular formula C25H23NO4 B1335319 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid CAS No. 282524-78-1](/img/structure/B1335319.png)
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid
Overview
Description
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid is a chemical compound with the CAS Number: 186320-18-3 . It has a molecular weight of 325.36 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Peptide Synthesis
This compound is primarily used in the synthesis of peptides. It serves as a protective group for amino acids during the synthesis process. The fluoren-9-ylmethoxy carbonyl (Fmoc) group is particularly useful because it can be removed under mild base conditions without affecting other sensitive functional groups in the peptide .
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the Fmoc group of this compound allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin. This method is highly efficient and allows for the automated synthesis of peptides with high purity .
Synthesis of Complex Natural Products
The compound’s ability to protect amino groups is exploited in the synthesis of complex natural products. This is particularly important when multiple functional groups are present, and selective deprotection is required .
Medicinal Chemistry
In medicinal chemistry, this compound is used to develop new drugs by creating diverse peptide-based structures. These structures can mimic natural peptides or proteins and can act as inhibitors or activators of biological processes .
Bioconjugation
The compound is used in bioconjugation techniques where peptides are attached to other molecules, such as drugs, probes, or biomaterials, to enhance their properties or to enable their tracking within biological systems .
Proteomics Research
It plays a significant role in proteomics, where peptides are synthesized for use as standards and reagents in mass spectrometry-based protein identification and quantification .
Development of Diagnostic Tools
The compound is utilized in the development of diagnostic tools. Peptides synthesized using this compound can be used as antigens to generate antibodies, which are key components in diagnostic assays .
Chemical Biology
In chemical biology, the compound is used to explore the interaction between peptides and proteins, which can lead to a better understanding of biological processes and the discovery of new therapeutic targets .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
Mechanism of Action
Target of Action
It is known to be an alanine derivative . Alanine, being an amino acid, plays a crucial role in protein synthesis and other metabolic processes.
Mode of Action
Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
The solubility of the compound in dmso is reported to be 100 mg/ml , which could potentially influence its bioavailability.
Result of Action
It is known that amino acids and their derivatives can have beneficial effects as ergogenic dietary substances, influencing hormone secretion, fuel supply during exercise, mental performance, and prevention of exercise-induced muscle damage .
Action Environment
It is reported that the compound is stable at room temperature , which suggests that its stability and efficacy might be influenced by temperature variations.
properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)15-18(14-17-8-2-1-3-9-17)26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNUGHJJKNFCND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404127 | |
Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid | |
CAS RN |
282524-78-1 | |
Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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